L-Cysteine, L-alanyl-L-valyl-L-prolyl-

Description

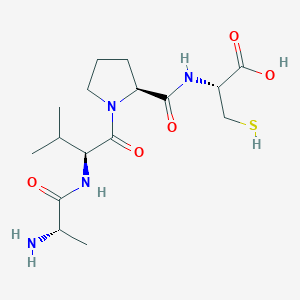

Structure

3D Structure

Properties

CAS No. |

443302-99-6 |

|---|---|

Molecular Formula |

C16H28N4O5S |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C16H28N4O5S/c1-8(2)12(19-13(21)9(3)17)15(23)20-6-4-5-11(20)14(22)18-10(7-26)16(24)25/h8-12,26H,4-7,17H2,1-3H3,(H,18,22)(H,19,21)(H,24,25)/t9-,10-,11-,12-/m0/s1 |

InChI Key |

FCMZKKSDZUWFGK-BJDJZHNGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CS)C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Synthetic Methodologies for the L Cysteine, L Alanyl L Valyl L Prolyl Peptide

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides of this length. The strategy involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support.

Fmoc/tBu Strategy for L-Cysteine, L-alanyl-L-valyl-L-prolyl- Synthesis

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the predominant approach in modern SPPS due to its use of milder acidic conditions for final cleavage compared to the Boc/Bzl strategy. In the synthesis of L-Cysteine, L-alanyl-L-valyl-L-prolyl-, the Nα-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group, while the side chains of reactive amino acids, such as cysteine, are protected by acid-labile groups like tert-butyl (tBu) or trityl (Trt).

The synthesis commences with the attachment of Fmoc-L-proline to the resin. The subsequent amino acids, Fmoc-L-valine, Fmoc-L-alanine, and finally Fmoc-L-cysteine, are added sequentially. Each cycle of amino acid addition involves two key steps:

Fmoc deprotection: The removal of the Fmoc group from the N-terminus of the resin-bound peptide is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).

Coupling: The newly exposed N-terminal amine is then coupled with the carboxyl group of the next Fmoc-protected amino acid. This reaction is facilitated by a coupling reagent.

A significant challenge in the synthesis of this specific peptide is the potential for racemization of the cysteine residue during its activation and coupling. Studies have shown that standard coupling methods using in situ activating agents like HBTU or HATU in the presence of bases such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) can lead to unacceptable levels of cysteine racemization. acs.orgacs.orgnih.gov To mitigate this, alternative, less basic conditions or specific coupling reagents are recommended. The use of a weaker base like 2,4,6-collidine has been shown to suppress racemization. nih.gov

| Parameter | Recommended Condition for Fmoc/tBu Synthesis | Rationale |

| Nα-Protection | Fmoc | Base-labile, allowing for orthogonal protection schemes. peptide.com |

| Cysteine Side-Chain Protection | Trityl (Trt) | Acid-labile, removed during final cleavage. Its bulkiness can also help minimize side reactions. peptide.com |

| Fmoc Deprotection | 20% Piperidine in DMF | Standard and effective for Fmoc removal. peptide.com |

| Final Cleavage | Trifluoroacetic acid (TFA) with scavengers | Efficiently cleaves the peptide from the resin and removes side-chain protecting groups. peptide.com |

Boc/Bzl Methodology and Historical Context in Peptide Synthesis

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) methodology, pioneered by R. Bruce Merrifield, was the first widely adopted strategy for SPPS. masterorganicchemistry.com This approach utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection. The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a very strong acid, typically anhydrous hydrogen fluoride (B91410) (HF).

While largely superseded by the Fmoc/tBu strategy for routine synthesis due to the hazardous nature of HF, the Boc/Bzl method can offer advantages for the synthesis of long or difficult sequences where aggregation can be an issue with the Fmoc approach. acs.org For the synthesis of L-Cysteine, L-alanyl-L-valyl-L-prolyl-, the Boc strategy would proceed with Boc-L-proline attached to the resin, followed by sequential deprotection with TFA and coupling of the subsequent Boc-protected amino acids.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Deprotection Condition | Moderate Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Side-Chain Protection | Benzyl-based groups | tert-Butyl or Trityl-based groups |

| Final Cleavage | Strong Acid (e.g., HF) | Moderate Acid (e.g., TFA) |

Selection of Polymeric Supports (Resins) and Linker Chemistries for C-Terminal Attachment

To circumvent this issue, resins with sterically hindered linkers are highly recommended. The 2-chlorotrityl chloride (2-CTC) resin is a preferred choice as its bulky trityl linker effectively suppresses DKP formation. peptide.comresearchgate.net Furthermore, loading of the first amino acid (Fmoc-L-proline) onto 2-CTC resin proceeds under mild conditions that minimize racemization. nih.gov An alternative strategy to prevent DKP formation is to couple the second and third amino acids as a pre-formed dipeptide, in this case, Fmoc-Ala-Val-OH, thus bypassing the problematic dipeptide-resin intermediate stage. peptide.com

| Resin Type | Linker Type | Key Advantage for Cys-Ala-Val-Pro Synthesis |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Steric hindrance minimizes diketopiperazine (DKP) formation of the Val-Pro sequence. peptide.comresearchgate.net |

| Wang Resin | p-Alkoxybenzyl alcohol | Prone to DKP formation with C-terminal proline; less ideal for this sequence. researchgate.net |

Optimization of Coupling Reagents and Reaction Conditions for Amide Bond Formation

The formation of the amide bond between valine and proline is known to be a "difficult coupling" due to the steric hindrance of the valine side chain and the secondary amine nature of proline. nih.govnih.gov This step requires highly efficient coupling reagents to proceed to completion.

Uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally effective for such sterically hindered couplings. bachem.com However, as mentioned previously, these reagents in combination with standard bases can promote cysteine racemization.

A careful balance must be struck. To address both the difficult Val-Pro coupling and the risk of Cys racemization, a combination of a powerful coupling reagent with a non-racemizing protocol is essential. For the cysteine coupling step, methods that avoid pre-activation or use weaker bases are preferable. acs.orgacs.org Alternatively, using carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can be a good option, as these conditions are known to minimize racemization.

| Coupling Step | Challenge | Recommended Reagent/Condition |

| Fmoc-Cys Coupling | Racemization | DIC/HOBt or DIC/Oxyma Pure to minimize racemization. |

| Fmoc-Val to Pro-Resin | Steric Hindrance | HATU or HBTU for high coupling efficiency. bachem.com |

| Fmoc-Ala Coupling | Standard | Standard coupling reagents (e.g., HBTU, DIC/HOBt) are generally effective. |

Solution-Phase Peptide Synthesis (LPPS) Considerations for Short Sequences

Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, involves carrying out the reactions in a homogeneous solution, with purification of the intermediate peptide at each step. While more labor-intensive and less amenable to automation than SPPS, LPPS can be advantageous for the large-scale synthesis of short peptides like L-Cysteine, L-alanyl-L-valyl-L-prolyl-. springernature.com

In LPPS, protecting groups are used to temporarily block the reactive N-terminal and C-terminal functional groups, as well as the cysteine side chain. The synthesis would typically proceed by coupling protected dipeptides, for example, by synthesizing Cys-Ala and Val-Pro fragments separately and then ligating them. This fragment condensation approach can be more efficient than a stepwise elongation for short sequences. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used in solution-phase synthesis. masterorganicchemistry.com

Emerging and Sustainable Synthesis Technologies

The landscape of peptide synthesis is continually evolving, driven by the dual needs for greater efficiency and environmental sustainability. This section explores cutting-edge technologies that offer greener alternatives to traditional synthesis methods and innovative approaches for producing complex peptides like L-Cysteine, L-alanyl-L-valyl-L-prolyl-.

Exploration of Green Solvents in L-Cysteine, L-alanyl-L-valyl-L-prolyl- Synthesis

Solid-phase peptide synthesis (SPPS), a cornerstone of peptide production, has traditionally relied on hazardous solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). rgdiscovery.com Growing environmental and safety concerns have spurred research into greener alternatives that can maintain or even improve synthesis efficiency. gyrosproteintechnologies.combiotage.com

Several promising green solvents have been investigated as replacements for DMF and NMP. These alternatives are evaluated based on several key parameters, including their ability to swell the solid support resin, dissolve reagents, and facilitate efficient coupling and deprotection steps. rgdiscovery.comresearchgate.net

Key Green Solvents and Their Properties:

A comparative overview of prominent green solvents is presented below:

| Solvent/Mixture | Key Characteristics | Performance in SPPS | Reference |

| N-Butylpyrrolidone (NBP) | Non-toxic and biodegradable with a safer metabolic profile compared to NMP. | Performs on par with DMF in the synthesis of complex peptides. | rgdiscovery.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | A bio-based solvent with lower toxicity than DMF and NMP. | Provides high crude purity and low racemization potential. Effective for peptides synthesized on ChemMatrix® resin. | biotage.comresearchgate.net |

| Cyclopentyl methyl ether (CPME) | Possesses favorable toxicological properties compared to traditional solvents. | Shows promise as an alternative, though optimization of deprotection conditions is crucial. | biotage.com |

| Dimethyl sulfoxide/Ethyl acetate (B1210297) (DMSO/EtOAc) | A binary mixture where polarity can be adjusted. Both components are less hazardous than DMF. | Offers flexibility in optimizing reaction conditions for different peptide sequences. | gyrosproteintechnologies.com |

| Propylene Carbonate (PC)/Ethyl acetate (EtOAc) | A mixture that can enhance resin swelling compared to the individual solvents. | A 1:9 PC/EtOAc mixture showed a 5% increase in yield for a tripeptide synthesis compared to neat EtOAc. | nih.gov |

The choice of a green solvent is critical and depends on the specific peptide sequence and the solid support used. For a cysteine-containing peptide like L-Cysteine, L-alanyl-L-valyl-L-prolyl-, the solvent must ensure the stability of the cysteine side chain's protecting group throughout the synthesis. The successful implementation of these greener solvents represents a significant step towards more sustainable peptide manufacturing. gyrosproteintechnologies.com

Molecular Hiving™ and Other Innovative Peptide Synthesis Approaches

Beyond the substitution of solvents, novel synthesis platforms are emerging that fundamentally redesign the peptide manufacturing process. One such innovation is Molecular Hiving™.

Molecular Hiving™:

Developed by Professor Kazuhiro Chiba, Molecular Hiving™ is a tag-assisted liquid-phase peptide synthesis (LPPS) technology that merges the advantages of both traditional LPPS and SPPS. bachem.comsmgconferences.com The process utilizes a hydrophobic tag that acts similarly to a solid support resin but allows the synthesis to occur in solution. smgconferences.com

Key Features and Advantages of Molecular Hiving™:

Reduced Solvent Consumption: Excess reagents and by-products are removed through simple aqueous extractions, significantly lowering the volume of organic solvents required compared to the extensive washing steps in SPPS. smgconferences.combachem.com

Avoidance of Hazardous Solvents: The technology is designed to operate without the use of carcinogenic, mutagenic, or toxic for reproduction (CMR) substances like DMF and NMP. smgconferences.combachem.com

In-Process Control: As the peptide chain grows in the liquid phase, it is possible to take samples for in-process analysis (e.g., by HPLC) at each step, allowing for real-time monitoring and optimization of the synthesis. smgconferences.comjitsubo.com

Efficiency and Scalability: The homogeneous reaction conditions lead to fast reaction times, and the process is scalable for the large-scale production of shorter peptides. bachem.comyoutube.com

For the synthesis of L-Cysteine, L-alanyl-L-valyl-L-prolyl-, Molecular Hiving™ offers a streamlined and environmentally friendly pathway, minimizing waste and enhancing process control. bachem.com

Other innovative approaches in peptide synthesis include the use of microwave-assisted techniques to accelerate reaction times and improve yields, as well as enzymatic synthesis methods that offer high specificity and mild reaction conditions. mtoz-biolabs.comcreative-peptides.com

Post-Synthetic Modifications and Cyclization Strategies Applicable to Cysteine-Containing Peptides

Following the assembly of the linear peptide chain, post-synthetic modifications are often necessary to confer the desired structure and biological activity. For cysteine-containing peptides, the formation of disulfide bonds and cyclization are particularly important.

Disulfide Bond Formation in Cysteine-Containing Peptides

The formation of a disulfide bond between two cysteine residues is a critical modification that stabilizes the three-dimensional structure of many peptides and proteins. springernature.comnih.gov This covalent linkage is formed by the oxidation of the sulfhydryl groups (-SH) of two cysteine residues to form a cystine residue (-S-S-). nih.gov

Methods for Disulfide Bond Formation:

The synthesis of peptides with disulfide bonds requires a carefully planned strategy, particularly in the selection of cysteine side-chain protecting groups. sigmaaldrich.com The trityl (Trt) group is commonly used as it can be removed during the final cleavage from the resin, yielding the peptide in its reduced form, ready for oxidation. sigmaaldrich.com

Several methods can be employed to induce the formation of the disulfide bridge:

Air Oxidation: This is a straightforward method where the linear peptide is dissolved in a basic buffer and exposed to air, allowing for spontaneous oxidation of the thiol groups. nih.gov

Iodine Oxidation: Treatment of the peptide with iodine can simultaneously remove certain sulfhydryl protecting groups, such as acetamidomethyl (Acm), and facilitate the formation of the disulfide bond. sigmaaldrich.com The reaction rate is highly dependent on the solvent system used. sigmaaldrich.com

Regioselective Methods: For peptides with multiple cysteine residues, regioselective strategies are employed to ensure the formation of the correct disulfide linkages. This involves using orthogonal protecting groups on the different cysteine residues that can be removed selectively. springernature.comnih.gov

The formation of an intramolecular disulfide bond in L-Cysteine, L-alanyl-L-valyl-L-prolyl- would result in a cyclic structure, which can significantly impact its conformational properties.

Techniques for the Synthesis of Cyclic Analogs of L-Cysteine, L-alanyl-L-valyl-L-prolyl-

Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts due to their constrained conformation. biosyn.com Several strategies can be employed to synthesize cyclic analogs of L-Cysteine, L-alanyl-L-valyl-L-prolyl-.

Cyclization Strategies:

| Cyclization Method | Description | Applicability to Target Peptide | Reference |

| Head-to-Tail Cyclization | An amide bond is formed between the N-terminal amino group and the C-terminal carboxyl group of the linear peptide. | This would create a cyclic tetrapeptide backbone. | biosyn.com |

| Side-Chain-to-Side-Chain Cyclization | A covalent bond is formed between the side chains of two amino acid residues. For the target peptide, this would most commonly involve the formation of an intramolecular disulfide bond between two cysteine residues if a second cysteine were incorporated into the sequence. | This is a common strategy for creating looped structures. | biosyn.comarkat-usa.org |

| Native Chemical Ligation (NCL) | This technique involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond. An intramolecular version of NCL can be used for cyclization. | This method is particularly useful for the synthesis of cysteine-rich cyclic peptides. | rsc.orgresearchgate.net |

The synthesis of cyclic analogs of L-Cysteine, L-alanyl-L-valyl-L-prolyl- can be achieved through various chemical ligation and cyclization techniques, offering a powerful approach to modulate the peptide's structure and function. mtoz-biolabs.comrsc.org

Structural Characterization and Elucidation of the L Cysteine, L Alanyl L Valyl L Prolyl Peptide

Primary Sequence Verification and Purity Assessment

Confirming the correct sequence of amino acids and assessing the purity of the synthesized or isolated peptide are the initial, critical steps in its characterization. Mass spectrometry and amino acid analysis are the principal techniques employed for this purpose.

Mass spectrometry is an indispensable tool for determining the molecular weight of the peptide and verifying its amino acid sequence. libretexts.org Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal for analyzing fragile biomolecules like peptides, as they typically generate intact molecular ions with minimal fragmentation. libretexts.orgnih.gov

Expected Molecular Weight: The theoretical monoisotopic molecular weight of the neutral peptide Cys-Ala-Val-Pro can be calculated by summing the masses of the individual amino acid residues and subtracting the mass of the water molecules lost during peptide bond formation.

| Component | Formula | Monoisotopic Mass (Da) |

| L-Cysteine | C3H7NO2S | 121.0197 |

| L-Alanine | C3H7NO2 | 89.0477 |

| L-Valine | C5H11NO2 | 117.0790 |

| L-Proline | C5H9NO2 | 115.0633 |

| Sum of Residues | 442.2097 | |

| 3 Water Molecules (H2O) | H2O | 18.0106 |

| Cys-Ala-Val-Pro (Neutral) | C16H28N4O5S | 404.1780 |

| Protonated Ion [M+H]+ | C16H29N4O5S+ | 405.1858 |

In a typical MS experiment, the peptide would be observed as its protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 405.1858.

Tandem Mass Spectrometry (MS/MS): To confirm the sequence, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). This process cleaves the peptide bonds, generating a series of characteristic fragment ions, primarily b- and y-ions. osu.edu

The presence of a proline residue at the C-terminus significantly influences the fragmentation pattern. Cleavage of the peptide bond N-terminal to proline is often highly favored, a phenomenon known as the "proline effect". osu.edumdpi.com This would be expected to produce a prominent y₃ ion from the cleavage of the Val-Pro bond. The fragmentation of the Cys-Ala-Val-Pro peptide would yield a predictable set of b- and y-ions, as detailed in the table below.

| Ion Type | Sequence | Calculated m/z | Ion Type | Sequence | Calculated m/z |

| b₁ | Cys | 104.0270 | y₁ | Pro | 116.0706 |

| b₂ | Cys-Ala | 175.0641 | y₂ | Val-Pro | 215.1339 |

| b₃ | Cys-Ala-Val | 274.1325 | y₃ | Ala-Val-Pro | 286.1710 |

| y₄ | Cys-Ala-Val-Pro | 405.1858 |

The observation of this specific ladder of fragment ions provides definitive confirmation of the peptide's primary sequence. osu.edu

Amino acid analysis (AAA) is a complementary technique used to determine the relative abundance of each amino acid in the peptide, thereby verifying its composition. creative-proteomics.com The standard procedure involves the complete hydrolysis of the peptide into its constituent amino acids, typically by heating in 6 M hydrochloric acid (HCl). tandfonline.comlibretexts.org

Following hydrolysis, the resulting amino acid mixture is separated, identified, and quantified. libretexts.org High-Performance Liquid Chromatography (HPLC) is a common method for this separation. creative-proteomics.comtandfonline.com Because amino acids themselves often lack a strong chromophore for UV detection, they are usually derivatized before or after separation to allow for sensitive detection. creative-proteomics.comnih.gov

For the Cys-Ala-Val-Pro peptide, a successful amino acid analysis would yield approximately equimolar amounts (a 1:1:1:1 ratio) of cysteine, alanine (B10760859), valine, and proline. nih.gov It is important to note that cysteine can be partially degraded during acid hydrolysis, so specific protective measures or alternative hydrolysis methods may be required for accurate quantification. libretexts.org

Secondary Structure Analysis

While short peptides like Cys-Ala-Val-Pro are often flexible in solution, they can adopt preferred conformations or secondary structures, such as β-turns or random coils. The presence of proline, a known β-turn inducer, makes the investigation of turn propensities particularly relevant. nih.gov Spectroscopic techniques are employed to probe these conformational characteristics.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the secondary structure of peptides and proteins. nih.gov

The CD spectrum of a peptide is characterized by specific patterns in the far-UV region (190-250 nm).

α-helix: Characterized by a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet: Typically shows a negative band around 218 nm and a positive band near 195 nm.

β-turn: The spectra for β-turns can be variable, but a classic type II β-turn, often induced by a Pro-Xxx sequence, may exhibit a negative band near 225-230 nm and a positive band around 205 nm. nih.govrsc.org

Random Coil: A disordered or random coil conformation is generally characterized by a strong negative band near 200 nm. semanticscholar.org

Given the C-terminal proline in Cys-Ala-Val-Pro, the peptide has a high propensity to form a β-turn. Its CD spectrum would likely be dominated by features indicative of a turn or a random coil structure, rather than a well-defined α-helix or β-sheet. nih.govresearchgate.net The exact spectrum would reveal the predominant solution-state conformation.

FTIR spectroscopy provides information about a peptide's secondary structure by analyzing the vibrational modes of its peptide backbone. leibniz-fli.de The most informative region is the Amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide bonds. leibniz-fli.deresearchgate.net The frequency of this band is sensitive to the hydrogen-bonding pattern and geometry, which are distinct for different secondary structures.

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (main band) & 1680 - 1700 (weaker band for antiparallel) |

| β-Turn | 1660 - 1695 |

| Random Coil | 1640 - 1650 |

Data sourced from multiple references. leibniz-fli.deresearchgate.netnih.govnih.govdiva-portal.org

For Cys-Ala-Val-Pro, the presence of a β-turn would be expected to produce Amide I components in the higher frequency range, typically between 1660 and 1695 cm⁻¹. researchgate.netnih.gov Deconvolution of the Amide I band can help to quantify the relative contributions of different structural elements. The Amide II band (1510-1580 cm⁻¹), resulting from N-H bending and C-N stretching, can also provide complementary structural information. leibniz-fli.de

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR and sensitive to peptide backbone conformation. springernature.comnih.gov Like FTIR, the Amide I band (around 1630-1700 cm⁻¹) is a key indicator of secondary structure. spectroscopyonline.com Additionally, the Amide III region (1250-1320 cm⁻¹) is also structurally sensitive and can help distinguish between different conformations. nih.gov

Raman spectroscopy can also provide information about the side chains. For Cys-Ala-Val-Pro, specific vibrational modes can be identified:

Cysteine: A distinct S-H stretching band around 2550-2600 cm⁻¹ and a C-S stretching band around 630-750 cm⁻¹ would confirm the presence of the cysteine residue and its thiol group. oulu.firesearchgate.netarxiv.org

Proline: The unique cyclic structure of proline gives rise to characteristic bands in the Raman spectrum that can be used to study its environment within the peptide. acs.orgnih.gov

Higher-Order Structural Determination

The determination of the three-dimensional structure of the L-Cysteine, L-alanyl-L-valyl-L-prolyl- peptide is crucial for understanding its biological function and interactions. A variety of biophysical techniques are employed to elucidate the higher-order structure of peptides, both in solution and in the solid state. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Cryo-Electron Microscopy (Cryo-EM) to the structural characterization of this tetrapeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and dynamics of peptides in different environments. It provides atomic-resolution information on the peptide's conformation, flexibility, and interactions with other molecules.

Solution-state NMR is the primary method for determining the three-dimensional structure of peptides in a solution that mimics a physiological environment. For the L-Cysteine, L-alanyl-L-valyl-L-prolyl- peptide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

Initially, 1D ¹H NMR spectra are acquired to identify the resonances of the individual protons in the peptide. Subsequently, 2D experiments such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are performed. TOCSY experiments establish through-bond correlations between protons within the same amino acid residue, allowing for their assignment. NOESY experiments, on the other hand, identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

The presence of the proline residue is of particular interest as it can adopt either a cis or trans conformation of the peptide bond preceding it, which significantly influences the peptide's backbone structure. embopress.orgyoutube.com The ratio of cis and trans isomers can be quantified from the relative intensities of the corresponding peaks in the NMR spectra. capes.gov.br The unique cyclic structure of proline also restricts the peptide's conformational flexibility, which can be observed through the analysis of coupling constants and NOE patterns. embopress.orgyoutube.com

The dynamics of the peptide, including the flexibility of the backbone and side chains, can be investigated using relaxation experiments, such as T1 and T2 measurements, and by analyzing the temperature dependence of chemical shifts. The cysteine residue's thiol group can participate in disulfide bond formation, and its redox state can be monitored by NMR, as this significantly affects the local chemical environment.

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of peptides in a solid or aggregated state, which is often not accessible by solution-state NMR or X-ray crystallography. For the L-Cysteine, L-alanyl-L-valyl-L-prolyl- peptide, ssNMR could be used to study its conformation in a crystalline or fibrillar form.

Techniques such as Magic-Angle Spinning (MAS) are used to average out anisotropic interactions that broaden the NMR signals in the solid state, leading to higher resolution spectra. nih.govnih.gov Cross-Polarization (CP) is often used to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N. By employing multidimensional correlation experiments, it is possible to determine the torsion angles of the peptide backbone and side chains, providing a detailed picture of its conformation.

Studies on peptides containing alanine and valine have shown that ssNMR can effectively differentiate between different secondary structures, such as helices and sheets, based on their characteristic chemical shifts and chemical shift anisotropies (CSAs). nih.gov The dynamics in the solid state can also be probed by measuring relaxation times and analyzing line shapes, revealing information about molecular motions on different timescales.

The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment and, therefore, to the peptide's conformation. rsc.org For the L-Cysteine, L-alanyl-L-valyl-L-prolyl- peptide, analysis of ¹H, ¹³C, and ¹⁵N chemical shifts can provide valuable structural information.

Deviations of observed chemical shifts from random coil values, known as secondary chemical shifts, are indicative of the presence of secondary structure elements. rsc.org For instance, the ¹³Cα and ¹³Cβ chemical shifts of the cysteine residue are sensitive to its redox state (free thiol vs. disulfide bond). nih.govnih.gov Quantum chemical calculations have shown that the ¹³Cβ chemical shift is a reliable indicator of the oxidation state of cysteine. rsc.orgnih.govnih.gov

When the peptide binds to a target molecule, such as a protein, changes in the chemical shifts of specific residues can be observed. This phenomenon, known as chemical shift perturbation (CSP), is used to map the binding interface, or epitope, of the peptide. By monitoring which residues experience significant chemical shift changes upon titration with the binding partner, the amino acids directly involved in the interaction can be identified.

| Nucleus | Amino Acid | Typical Chemical Shift Range (ppm) in Peptides |

| ¹³Cα | Cysteine (reduced) | 55 - 60 |

| ¹³Cβ | Cysteine (reduced) | 25 - 30 |

| ¹³Cα | Cysteine (oxidized) | 53 - 58 |

| ¹³Cβ | Cysteine (oxidized) | 38 - 43 |

| ¹³Cα | Alanine | 50 - 55 |

| ¹³Cβ | Alanine | 17 - 22 |

| ¹³Cα | Valine | 60 - 65 |

| ¹³Cβ | Valine | 30 - 35 |

| ¹³Cα | Proline | 60 - 65 |

| ¹³Cβ | Proline | 29 - 34 |

This table presents representative chemical shift ranges for the carbon atoms of the amino acids in the L-Cysteine, L-alanyl-L-valyl-L-prolyl- peptide, based on typical values found in peptides and proteins. Actual values can vary depending on the local conformation and environment.

X-ray Crystallography of Short Peptide Motifs

X-ray crystallography is a high-resolution structural biology technique that can determine the precise atomic coordinates of a molecule in its crystalline state. For short peptides like L-Cysteine, L-alanyl-L-valyl-L-prolyl-, obtaining a well-ordered crystal suitable for diffraction can be challenging. However, if successful, this method provides a static, high-resolution snapshot of the peptide's conformation.

The process involves crystallizing the peptide, which is then exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate an electron density map, from which the atomic structure can be built and refined. The resolution of the final structure dictates the level of detail that can be observed.

The presence of the proline residue can influence the peptide's ability to crystallize and the conformation it adopts in the crystal lattice. nih.govresearchgate.net The rigid ring structure of proline can introduce kinks or turns in the peptide backbone, which may facilitate specific packing arrangements in the crystal. embopress.orgyoutube.com The conformation of the proline ring itself, as well as the cis/trans isomerization of the preceding peptide bond, would be clearly resolved in a high-resolution crystal structure. nih.gov The valine and alanine residues, with their non-polar side chains, would likely be involved in hydrophobic interactions within the crystal packing. The cysteine residue's thiol group could form hydrogen bonds or, if oxidized, disulfide bridges with neighboring peptide molecules in the crystal lattice.

Cryo-Electron Microscopy (Cryo-EM) for Peptide-Protein Complexes

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique in structural biology, particularly for determining the structures of large macromolecular complexes. americanpeptidesociety.orgresearchgate.netnih.govnih.gov For a small peptide like L-Cysteine, L-alanyl-L-valyl-L-prolyl-, Cryo-EM would not be the method of choice for determining its structure in isolation due to its low molecular weight.

However, Cryo-EM is exceptionally well-suited for visualizing the peptide when it is bound to a larger protein or macromolecular assembly. americanpeptidesociety.orgoup.com In such a scenario, the peptide-protein complex is rapidly frozen in a thin layer of vitreous ice, preserving its native conformation. americanpeptidesociety.org A transmission electron microscope is then used to acquire a large number of images of the frozen particles from different orientations. These 2D images are then computationally reconstructed into a 3D density map of the complex.

If the resolution of the Cryo-EM map is sufficiently high, it is possible to visualize the peptide bound to its target protein and to determine the specific interactions at the binding interface. This would provide invaluable information on the peptide's bioactive conformation and its mechanism of action. The success of this approach depends on the size and stability of the peptide-protein complex.

Advanced Chromatographic and Electrophoretic Methods for Structural Insights

The structural elucidation of peptides such as L-Cysteine, L-alanyl-L-valyl-L-prolyl- relies on a suite of advanced analytical techniques. Among these, high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are pivotal for separating the peptide from complex mixtures, assessing its purity, and providing insights into its oligomeric state. These methods exploit the physicochemical properties of the peptide, including its hydrophobicity, size, and charge, to achieve high-resolution separation.

High-Performance Liquid Chromatography (HPLC) for Separation and Oligomerization State

High-performance liquid chromatography is a cornerstone technique for the analysis and purification of synthetic and biologically derived peptides. creative-proteomics.com For a tetrapeptide like L-Cysteine, L-alanyl-L-valyl-L-prolyl-, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of separation. nih.gov In RP-HPLC, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (commonly C8 or C18 alkyl chains) and a polar mobile phase. nih.govhplc.eu Peptides are eluted from the column by a gradient of increasing organic solvent, typically acetonitrile, in an aqueous solution, with more hydrophobic peptides exhibiting longer retention times. nih.govhplc.eu

The hydrophobicity of L-Cysteine, L-alanyl-L-valyl-L-prolyl- is determined by the collective properties of its constituent amino acids. Valine and alanine contribute to its hydrophobicity, while cysteine and proline have a more moderate character. nih.gov The elution profile of this peptide in a typical RP-HPLC setup would be a single, sharp peak, indicating a high degree of purity. creative-proteomics.com The retention time would be characteristic of its specific amino acid composition and sequence.

Size-exclusion chromatography (SEC) is another HPLC technique that is particularly useful for determining the oligomerization state of peptides. waters.com SEC separates molecules based on their hydrodynamic volume, with larger molecules eluting earlier than smaller ones. waters.comresearchgate.net To investigate whether L-Cysteine, L-alanyl-L-valyl-L-prolyl- exists as a monomer or forms dimers, trimers, or higher-order oligomers, a purified sample of the peptide would be subjected to SEC analysis. researchgate.netchromforum.org The presence of a single peak corresponding to the molecular weight of the monomer would indicate that the peptide does not self-associate under the experimental conditions. Conversely, the appearance of additional peaks at earlier elution times would suggest the formation of oligomers. chromforum.org

Table 1: Representative HPLC Parameters for the Analysis of L-Cysteine, L-alanyl-L-valyl-L-prolyl-

| Parameter | Reversed-Phase HPLC (Purity) | Size-Exclusion HPLC (Oligomerization) |

| Column | C18, 4.6 x 250 mm, 5 µm | SEC, 300 x 7.8 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.0 |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Not Applicable |

| Gradient | 5-95% B over 30 min | Isocratic |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 220 nm | UV at 214 nm |

| Expected Retention Time | Dependent on specific gradient and system | Dependent on molecular weight standards |

| Expected Result | A single major peak indicating purity | A primary peak at the monomer elution volume |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Capillary Electrophoresis (CE) for Peptide Homogeneity and Separation

Capillary electrophoresis is a high-resolution separation technique that is complementary to HPLC for assessing the purity and homogeneity of peptides. nih.gov It separates molecules based on their charge-to-size ratio in an electric field. nih.gov For peptides, the charge is pH-dependent due to the ionization of the N-terminal amino group, the C-terminal carboxyl group, and any charged amino acid side chains.

A key feature of proline-containing peptides in CE is the potential for cis-trans isomerization of the peptide bond preceding the proline residue. nih.govnih.gov This can lead to peak broadening or the appearance of two distinct peaks, representing the two conformational isomers. nih.gov The rate of interconversion between the cis and trans forms can influence the peak shape in the electropherogram. nih.gov

A typical CE analysis of L-Cysteine, L-alanyl-L-valyl-L-prolyl- would involve dissolving the sample in a buffer and injecting it into a fused-silica capillary filled with the same buffer. Upon application of a high voltage, the peptide will migrate towards the cathode or anode depending on its net charge at the operating pH. A single, sharp, and symmetrical peak in the electropherogram is indicative of a high degree of homogeneity. Any impurities would appear as separate peaks with different migration times.

Table 2: Illustrative Capillary Electrophoresis Conditions for L-Cysteine, L-alanyl-L-valyl-L-prolyl- Analysis

| Parameter | Condition |

| Capillary | Fused Silica, 50 µm i.d., 375 µm o.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 200 nm |

| Expected Migration Time | Dependent on charge, size, and EOF |

| Expected Result | A single, sharp peak, possibly with a shoulder or a second peak due to proline cis-trans isomerization, confirming homogeneity. |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Conformational Landscape and Dynamics of the L Cysteine, L Alanyl L Valyl L Prolyl Peptide

Theoretical Principles of Peptide Conformation

The conformation of the Cys-Ala-Val-Pro peptide is defined by the spatial arrangement of its atoms, which can be described by a set of rotational angles along the peptide backbone and its side chains. These angles, along with non-covalent interactions like hydrogen bonds, determine the peptide's preferred three-dimensional structures.

The flexibility of a peptide chain arises from rotation around specific covalent bonds. This rotation is described by torsional or dihedral angles.

Phi (φ) and Psi (ψ) Angles: The conformation of the peptide backbone is primarily determined by the rotational freedom around the N-Cα bond (Phi, φ) and the Cα-C' bond (Psi, ψ) of each amino acid residue. While many combinations of φ and ψ are theoretically possible, steric hindrance between atoms limits the allowed angles to specific regions within a Ramachandran plot.

Omega (ω) Angle: The omega (ω) angle describes the rotation around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, this rotation is highly restricted. The ω angle is typically found in a nearly planar conformation, either trans (ω ≈ 180°), which is energetically favored, or cis (ω ≈ 0°). The peptide bond preceding a proline residue (in this case, the Val-Pro bond) has a significantly lower energy barrier to cis-trans isomerization compared to other peptide bonds. nih.gov This means that in solution, the Cys-Ala-Val-Pro peptide likely exists as a mixture of conformers with the Val-Pro bond in both cis and trans states. nih.gov

Chi (χ) Angles: These angles describe the rotation around the bonds within the amino acid side chains. For Cys-Ala-Val-Pro, the χ angles determine the orientation of the thiol group of Cysteine (χ1, χ2) and the isopropyl group of Valine (χ1).

| Residue | Torsional Angle | Typical Allowed Range (Degrees) | Notes |

|---|---|---|---|

| Cys (i=1) | φ (Phi) | -180 to -45, +150 to +180 | Side chain (χ1, χ2) rotation determines the position of the thiol group, which can act as a hydrogen bond donor or acceptor. nih.gov |

| ψ (Psi) | -60 to +60, +120 to +180 | ||

| ω (Omega) | ~180 (trans) | ||

| Ala (i=2) | φ (Phi) | -180 to -45, +45 to +90 | Small methyl side chain allows for broad conformational freedom. |

| ψ (Psi) | -75 to +75, +135 to +180 | ||

| ω (Omega) | ~180 (trans) | ||

| Val (i=3) | φ (Phi) | -170 to -50 | Bulky isopropyl side chain restricts φ and ψ angles. |

| ψ (Psi) | +90 to +180 | ||

| ω (Omega) | ~180 (trans) or ~0 (cis) | ||

| Pro (i=4) | φ (Phi) | -90 to -40 | Cyclic side chain severely restricts φ. The preceding peptide bond (Val-Pro) can adopt a cis conformation. nih.gov |

| ψ (Psi) | -70 to +60, +120 to +180 | ||

| ω (Omega) | Not applicable (C-terminal) |

This table presents theoretically expected ranges for the torsional angles of each residue in the Cys-Ala-Val-Pro peptide based on general principles of protein and peptide structure. Actual values would require experimental determination.

Intramolecular hydrogen bonds are crucial non-covalent interactions that stabilize specific folded conformations. In a short peptide like Cys-Ala-Val-Pro, the most significant hydrogen bonds are those that define turn structures.

A common turn structure in peptides is the β-turn, which involves four consecutive amino acid residues and is stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). uwec.edu For the Cys-Ala-Val-Pro sequence, a β-turn would be stabilized by a hydrogen bond between the carbonyl oxygen of Cysteine (i=1) and the amide proton of Proline (i=4). However, since proline is an imino acid, it lacks an amide proton to act as a hydrogen bond donor. youtube.com

Therefore, a more likely turn structure is a γ-turn, which involves three residues and is stabilized by a hydrogen bond between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+2'. In Cys-Ala-Val-Pro, a potential γ-turn could form involving a hydrogen bond between the carbonyl of Ala(2) and the amide proton of Pro(4)'s N-terminal nitrogen if it were not the C-terminus, or more commonly, between the Cys(1) carbonyl and the Val(3) amide proton. The presence of proline at the C-terminal position (position i+3 or i+2 in common turns) strongly promotes the formation of β-turns and γ-turns within peptide sequences. nih.govnih.gov

Experimental Probing of Conformations

While theoretical principles provide a framework for understanding the possible shapes of Cys-Ala-Val-Pro, experimental techniques are required to determine the actual conformations it adopts in different environments.

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring the secondary structure of peptides in solution. The peptide bond is a chromophore that absorbs UV light, and in a chiral, folded environment, it gives rise to a characteristic CD spectrum.

β-Turns and Random Coil: A classic type II β-turn, often induced by proline, typically shows a negative band around 225-230 nm and a positive band near 205 nm. In contrast, a disordered or "random coil" peptide exhibits a strong negative band below 200 nm.

Polyproline II (PPII) Helix: Proline-rich sequences can also adopt a polyproline II (PPII) conformation, a left-handed helix characterized by a strong negative band near 204 nm and a weak positive band around 228 nm. researchgate.netnih.gov

For Cys-Ala-Val-Pro, CD spectroscopy could be used to monitor conformational shifts. By changing the solvent polarity (e.g., from water to a less polar solvent like trifluoroethanol) or temperature, one could observe changes in the CD spectrum, indicating a transition between a disordered state and a more structured conformation, such as a β-turn. nih.gov For instance, an increase in the intensity of the positive band near 220-230 nm upon adding a non-polar solvent would suggest the stabilization of a turn-like structure. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about peptide conformation and dynamics in solution.

Chemical Shifts: The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment and thus to the peptide's conformation. illinois.edu For example, the ¹³Cα and ¹³Cβ chemical shifts of proline can help distinguish between cis and trans isomers of the preceding (Val-Pro) peptide bond. nih.gov The chemical shifts for the individual amino acids have been statistically characterized and can be compared to experimental values. nih.gov

Coupling Constants (J-couplings): The through-bond coupling constant between the amide proton (HN) and the α-proton (Hα), known as ³J(HN,Hα), can provide information about the backbone dihedral angle φ.

Nuclear Overhauser Effect (NOESY): 2D NOESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The pattern of NOE cross-peaks is a powerful tool for structure determination. For Cys-Ala-Val-Pro, a strong NOE between the α-proton of Valine (i+2) and the amide proton of Proline (i+3) would be strong evidence for a turn structure. The presence of distinct sets of signals for the proline residue and the preceding valine residue would confirm the presence of both cis and trans conformers in solution.

| NOE Type | Interacting Protons | Typical Distance (Å) | Structural Implication |

|---|---|---|---|

| Sequential (dαN(i, i+1)) | Ala Hα (i) → Val HN (i+1) | 2.2 - 3.5 | Confirms sequence connectivity and extended/helical structure. |

| Sequential (dαN(i, i+1)) | Val Hα (i) → Pro Hδ (i+1) | 2.2 - 3.5 | Confirms Val-Pro connectivity. Proline lacks an amide proton. |

| Medium-Range (dαN(i, i+2)) | Ala Hα (i) → Val HN (i+2) | < 4.0 | Suggests a turn or folded structure (e.g., γ-turn). |

| Medium-Range (dNN(i, i+2)) | Ala HN (i) → Pro Hδ (i+2) | < 4.5 | Suggests a turn structure. |

| cis/trans Proline Specific | Val Hα → Pro Hα (trans) | > 3.0 | The relative intensity of these NOEs helps quantify the population of cis and trans isomers of the Val-Pro peptide bond. |

| cis/trans Proline Specific | Val Hα → Pro Hα (cis) | ~2.2 |

This table provides an illustrative example of the types of NOEs that would be analyzed in an NMR study of Cys-Ala-Val-Pro to determine its solution structure. The specific NOEs and their intensities would need to be experimentally measured.

X-ray crystallography provides a high-resolution, static picture of a molecule's conformation in the solid state. iisc.ac.in If crystals of Cys-Ala-Val-Pro could be grown, this technique would precisely determine bond lengths, bond angles, and torsional angles. bibliotekanauki.pl

Analysis of crystal structures of other short, proline-containing peptides reveals a high propensity for forming well-defined turn structures, particularly type I and type II β-turns. nih.gov The specific turn type is influenced by the residues at positions i+1 and i+2. Given the Cys-Ala-Val-Pro sequence, a β-turn involving residues 1-4 would be a highly probable conformation in the crystalline state. The crystal structure would definitively show the conformation of the Val-Pro peptide bond (cis or trans) and reveal the exact pattern of intramolecular and intermolecular hydrogen bonds that stabilize the crystal lattice. iisc.ac.in To date, a crystal structure for this specific peptide has not been deposited in major crystallographic databases.

Role of Specific Residues in L-Cysteine, L-alanyl-L-valyl-L-prolyl- Conformation

Influence of the Cysteine Residue (e.g., Disulfide Bridge Formation, Local Hydrophobicity)

The N-terminal cysteine residue plays a pivotal role in defining the conformational possibilities of the peptide, primarily through the reactivity of its thiol (-SH) side chain. This thiol group is capable of forming a disulfide bond with another cysteine residue, which can be either intramolecular or intermolecular.

Disulfide Bridge Formation:

The formation of a disulfide bond is a covalent linkage that significantly constrains the peptide's conformational freedom. monash.educreative-proteomics.com In the context of the L-Cysteine, L-alanyl-L-valyl-L-prolyl- peptide, an intermolecular disulfide bond would lead to the formation of a dimeric species. This dimerization would dramatically alter the conformational landscape by bringing two peptide chains into close proximity, potentially leading to new sets of intermolecular interactions that could stabilize a specific folded structure.

Even in its reduced form, the cysteine residue can influence the local conformation through non-covalent interactions. The thiol group can act as both a hydrogen bond donor and acceptor, participating in local hydrogen bonding networks that can stabilize specific backbone conformations.

Local Hydrophobicity:

While cysteine is generally considered a polar amino acid, its side chain also possesses some hydrophobic character. This local hydrophobicity can influence how the N-terminus of the peptide interacts with the surrounding solvent and with other hydrophobic residues within the peptide, such as alanine (B10760859) and valine.

The table below summarizes the key conformational influences of the cysteine residue.

| Feature | Influence on Conformation |

| Disulfide Bridge | Covalently links two peptide chains (intermolecular), drastically reducing conformational entropy and promoting a more defined structure. |

| Thiol Group | Can participate in hydrogen bonding, contributing to the stability of local secondary structures. |

| Local Hydrophobicity | Can engage in hydrophobic interactions with other nonpolar residues, influencing the overall compactness of the peptide. |

Conformational Impact of Alanine and Valine Residues (e.g., Hydrophobicity, Helical Propensity)

The alanine and valine residues at positions 2 and 3, respectively, are both aliphatic amino acids characterized by their hydrophobic side chains. Their primary influence on the peptide's conformation stems from their hydrophobicity and their intrinsic propensities to adopt certain secondary structures.

Hydrophobicity:

| Amino Acid | Hydrophobicity Scale (Kyte-Doolittle) qiagenbioinformatics.com |

| Alanine | 1.8 |

| Valine | 4.2 |

| Cysteine | 2.5 |

| Proline | -1.6 |

Helical Propensity:

Alanine is known to be a strong helix-forming residue, while valine has a lower helical propensity and a preference for β-sheet structures. pnas.orgpnas.orgnih.gov The presence of alanine at the second position could favor the initiation of a helical turn, although the short length of the peptide makes the formation of a stable α-helix unlikely. The β-branched nature of the valine side chain can sterically hinder the formation of a helical conformation and instead promote more extended structures. The interplay between the helical propensity of alanine and the β-sheet preference of valine will contribute to a dynamic equilibrium of different conformational states.

The following table summarizes the conformational tendencies of alanine and valine.

| Residue | Key Conformational Influences |

| Alanine | High helical propensity; contributes to hydrophobic interactions. pnas.orgnih.gov |

| Valine | High β-sheet propensity; bulky side chain can cause steric hindrance; contributes significantly to hydrophobic interactions. pnas.org |

The Unique Role of Proline in β-Turns and Conformational Constraints, including cis/trans Isomerization

The C-terminal proline residue imposes the most significant conformational constraints on the peptide backbone. Its unique cyclic side chain, where the side chain is bonded to the backbone nitrogen atom, restricts the possible values of the phi (φ) dihedral angle to a narrow range, typically around -60° to -75°. This rigidity makes proline a potent "structure-breaker" in the context of α-helices and β-sheets but a strong promoter of β-turns. nih.gov

β-Turn Formation:

β-turns are compact structures that reverse the direction of the polypeptide chain. They are typically composed of four amino acid residues. In the L-Cysteine, L-alanyl-L-valyl-L-prolyl- peptide, the Proline residue at the fourth position, preceded by Alanine and Valine, creates a sequence with a high propensity to form a β-turn. biorxiv.orgrsc.org The fixed φ angle of proline stabilizes the tight turn conformation.

Cis/Trans Isomerization:

| Feature | Description | Impact on Conformation |

| Restricted Φ Angle | The cyclic side chain limits the φ dihedral angle to a narrow range (approx. -60° to -75°). | Reduces conformational flexibility of the backbone; disrupts helical and sheet structures. |

| β-Turn Propensity | Proline is frequently found in the i+1 or i+2 position of β-turns. | Promotes a compact, turn-like structure in the tetrapeptide. |

| Cis/Trans Isomerization | The Val-Pro peptide bond can exist in both cis (ω ≈ 0°) and trans (ω ≈ 180°) conformations. | Leads to two distinct and slowly interconverting populations of conformers with different overall shapes. |

Conformational Flexibility and Dynamics

The primary sources of this flexibility include:

Rotations around single bonds: The φ and ψ dihedral angles of the cysteine, alanine, and valine residues can rotate, allowing the peptide backbone to sample a wide range of conformations.

Side-chain motions: The side chains of all four residues can also rotate around their respective single bonds.

Proline cis/trans isomerization: As discussed, the slow interconversion between the cis and trans isomers of the Val-Pro peptide bond is a major contributor to the conformational heterogeneity of the peptide. acs.orgnih.gov

Computational Modeling and Design of the L Cysteine, L Alanyl L Valyl L Prolyl Peptide

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. americanpeptidesociety.org For a peptide like Cys-Ala-Val-Pro, MD simulations can reveal how it folds, interacts with its environment, and maintains its structure. americanpeptidesociety.org These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes the positions and velocities of the atoms over a defined period. americanpeptidesociety.orgnih.gov The presence of a proline residue is of particular note, as its unique cyclic side chain can significantly influence the peptide's folding dynamics and stability. nih.gov Similarly, the terminal cysteine offers possibilities for disulfide bonding or interaction with metal ions, which can be explicitly modeled. oup.comresearchgate.net

A peptide in solution does not exist as a single static structure but rather as a dynamic ensemble of interconverting conformations. nih.gov MD simulations are ideally suited to capture this dynamic nature. nih.gov For Cys-Ala-Val-Pro, a typical simulation would begin with a starting conformation, perhaps predicted by a tool like PEP-FOLD, which is then solvated in a box of explicit water molecules and ions to mimic physiological conditions. mit.edu

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36, AMBER ff14SB | Describes the potential energy and forces between atoms. mit.edu |

| Solvent Model | Explicit (e.g., TIP3P water) | Represents the aqueous environment realistically. researchgate.net |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions of constant pressure and temperature. mit.edu |

| Temperature | 300 K | Approximates physiological temperature. nih.gov |

| Simulation Time | 200 ns - 1 µs | Duration required to sample significant conformational changes. mit.edu |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. nih.gov |

MD simulations can be extended to calculate the free energy differences between various states, such as different conformations or the bound and unbound states of a peptide-protein complex. nih.gov A widely used end-point method for this purpose is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. researchgate.netnih.gov

The MM/PBSA method calculates the binding free energy by combining the molecular mechanics energy of the molecules in the gas phase, the polar solvation energy calculated via the Poisson-Boltzmann equation, and the nonpolar solvation energy estimated from the solvent-accessible surface area. acs.orgambermd.org This technique can be applied to snapshots from an MD trajectory to determine the relative stability of different conformational states of Cys-Ala-Val-Pro or to estimate its binding affinity to a target receptor. researchgate.netambermd.org While computationally less demanding than more rigorous methods, MM/PBSA provides valuable insights into the energetics of molecular interactions. researchgate.netacs.org Studies have shown that MM/PBSA can be a powerful tool for predicting binding affinities for protein-peptide systems. nih.gov

The binding free energy (ΔG_bind) is typically calculated as follows: ΔG_bind = ΔE_MM + ΔG_sol - TΔS acs.org

Where:

ΔE_MM is the change in gas-phase molecular mechanics energy.

ΔG_sol is the change in solvation free energy.

-TΔS is the change in conformational entropy upon binding. acs.org

A significant challenge in conventional MD simulations is surmounting high energy barriers, which can trap the simulation in a local minimum-energy state and prevent adequate sampling of the entire conformational space. nih.gov This is particularly relevant for the cis-trans isomerization of the proline peptide bond. acs.org Replica Exchange Molecular Dynamics (REMD) is an enhanced sampling technique designed to overcome this limitation. nih.govmagtech.com.cn

In REMD, multiple copies (replicas) of the system are simulated in parallel at different temperatures. nih.gov At periodic intervals, the conformations of adjacent replicas are swapped based on a probability criterion. nih.gov The higher-temperature simulations can easily cross large energy barriers, and through the swapping process, these high-energy conformations can be passed down to the lower-temperature replicas. nih.govresearchgate.net This allows the simulation at the temperature of interest to explore a much wider range of the conformational landscape than would be possible with a standard MD simulation of the same length, leading to more reliable thermodynamic and structural properties. nih.govuq.edu.au This method has proven effective for studying peptide folding and aggregation. nih.gov

Quantum Chemical Calculations for Structural Refinement and Energetics

While MD simulations excel at exploring the dynamic nature of peptides, they rely on classical force fields that are approximations of the underlying quantum mechanics. Quantum chemical (QC) calculations, though more computationally expensive, provide a more accurate description of the electronic structure and are invaluable for refining geometries and calculating precise relative energies of different conformers. nih.gov

Once a set of important conformations of Cys-Ala-Val-Pro is identified from MD simulations, their geometries can be optimized using QC methods to find the nearest local energy minimum on the potential energy surface. rsc.org

Semi-empirical methods , such as PM6 or PM7, are based on Hartree-Fock theory but include approximations and parameters derived from experimental data. acs.orgwikipedia.org They are much faster than higher-level methods and can handle relatively large systems, making them suitable for an initial refinement of many conformers. acs.org Methods like GFN2-xTB have shown good accuracy in protein structure optimization. researchgate.netacs.org

Density Functional Theory (DFT) offers a better balance of accuracy and computational cost. rsc.org Functionals like B3LYP or ωB97XD, paired with appropriate basis sets (e.g., 6-31G(d) or aug-cc-pVTZ), are commonly used to perform geometry optimizations and calculate the relative energies of peptide conformers. nih.govmdpi.com DFT calculations can accurately capture the subtle interplay of bonded and non-bonded interactions that dictate conformational preferences. nih.gov High-level DFT calculations can yield conformational energies with an accuracy in the order of tenths of a kcal/mol. nih.gov

| Conformer | Dominant Secondary Structure | Relative Energy (kcal/mol) | Proline Isomer |

|---|---|---|---|

| 1 | Type II β-turn | 0.00 | trans |

| 2 | Extended/Random Coil | 1.25 | trans |

| 3 | Type I β-turn | 2.10 | trans |

| 4 | Extended/Random Coil | 4.50 | cis |

Note: This table is illustrative and represents typical energy differences found in tetrapeptides. Actual values would require specific calculations for Cys-Ala-Val-Pro.

De Novo Peptide Design Algorithms

De novo peptide design involves creating entirely new peptide sequences that are predicted to fold into a specific structure or perform a desired function. nih.gov These computational methods can be broadly categorized into several approaches: generating a diverse pool of sequences and then ranking them, generating structured scaffolds first, or jointly optimizing sequence and structure. researchgate.net

Algorithms can be used to explore the vast sequence space to design variants of Cys-Ala-Val-Pro with enhanced properties, such as improved binding affinity for a target or increased structural stability. For instance, an evolutionary algorithm could be employed. pnas.org This process might start with the Cys-Ala-Val-Pro sequence and iteratively introduce mutations (e.g., substituting Alanine (B10760859) with another amino acid). pnas.org After each mutation, the stability or binding energy of the new peptide is predicted using methods like MM/PBSA or faster scoring functions. researchgate.net Peptides with the highest predicted activity are selected as "parents" for the next round of mutations. pnas.org This computational evolution continues until sequences with significantly improved properties are identified, which can then be synthesized and tested experimentally. pnas.org Other approaches use toolkits of programs to design and computationally characterize peptides by calculating properties like electrostatic interaction energy and hydrogen bond potential. springernature.com

Machine Learning (ML) and Artificial Intelligence (AI) in Peptide Modeling

The integration of Machine Learning (ML) and Artificial Intelligence (AI) has revolutionized peptide research, offering efficient alternatives to traditional, resource-intensive computational methods like molecular dynamics (MD) simulations. arxiv.orgnih.gov These advanced algorithms can analyze vast datasets of peptide sequences and their associated experimental data to learn complex patterns and relationships that were previously undetectable. nih.govnih.gov For a specific sequence like L-Cysteine, L-alanyl-L-valyl-L-prolyl-, ML models can be employed to rapidly generate predictions about its behavior and potential functions, guiding further experimental validation. nih.gov

ML models excel at predicting a wide array of peptide characteristics directly from their amino acid sequence. nih.gov This includes physicochemical properties, biological activities, and potential liabilities. By training on large, curated datasets, algorithms like Support Vector Machines (SVM), Random Forests (RF), and deep neural networks can establish quantitative structure-activity relationships (QSAR). arxiv.orgfrontiersin.orgfrontiersin.org These QSAR models statistically correlate molecular descriptors (features representing the peptide's structure and composition) with observed biological activity. frontiersin.orgacs.org

For the L-Cysteine, L-alanyl-L-valyl-L-prolyl- peptide, an ML-based approach could predict characteristics such as its likelihood of being an antimicrobial peptide (AMP), its solubility, or its binding affinity to a class of proteins. nih.govnih.gov These predictions are based on features derived from the sequence, such as amino acid composition, dipeptide frequency, and calculated physicochemical properties. frontiersin.orgmdpi.com

| Predicted Characteristic | Model Used | Prediction Score/Value | Confidence Level |

|---|---|---|---|

| Antimicrobial Activity | Random Forest Classifier | 0.78 (Probability) | High |

| Aqueous Solubility | Gradient Boosting Regressor | -2.1 (LogS) | Medium |

| Hemolytic Activity | Support Vector Machine | 0.32 (Probability) | High |

| Cell Penetration | Deep Neural Network | Low Likelihood | Medium |

Recent breakthroughs in AI have led to the development of Protein Language Models (PLMs), which adapt transformer-based architectures from natural language processing to the "language" of biology. acs.orgnih.gov Models like PeptideBERT are pre-trained on massive databases of protein sequences, allowing them to learn the complex "grammar" of amino acid interactions and evolutionary context. acs.orgcbirt.net

Instead of relying on manually calculated descriptors, PLMs generate high-dimensional numerical representations (embeddings) for each amino acid in a sequence. nih.gov These embeddings capture nuanced contextual information, providing a more powerful and data-driven input for downstream ML prediction tasks. nih.govacs.org For the L-Cysteine, L-alanyl-L-valyl-L-prolyl- sequence, a PLM would generate a sophisticated vector representation that implicitly contains information about its likely structural motifs and functional potential, leading to more accurate predictions of its properties. mdpi.comnih.gov

Homology Modeling and Structure Prediction for Analogs

Homology modeling, or comparative modeling, is a computational method used to predict the three-dimensional (3D) structure of a peptide or protein by using the experimentally determined structure of a related homologous molecule as a template. pepdd.comwikipedia.orgmicrobenotes.com This technique is founded on the principle that protein structure is more conserved throughout evolution than amino acid sequence. wikipedia.orgstanford.edu The accuracy of a homology model is highly dependent on the sequence identity between the target sequence and the template structure; a sequence similarity above 30% is generally required to build a useful model. pepdd.com

The process involves four main steps:

Template Selection: Searching a structural database like the Protein Data Bank (PDB) for known structures that have a similar sequence to the target. pepdd.comwikipedia.org

Sequence Alignment: Aligning the target sequence (e.g., an analog of L-Cysteine, L-alanyl-L-valyl-L-prolyl-) with the template sequence. pepdd.com

Model Building: Constructing the 3D model of the target by copying the coordinates of the aligned residues from the template and modeling the non-aligned regions (loops and side chains). microbenotes.comnih.gov

Model Refinement and Validation: Optimizing the model to resolve steric clashes and improve its stereochemical quality, followed by assessment to ensure its reliability. pepdd.com

For analogs of L-Cysteine, L-alanyl-L-valyl-L-prolyl- that are part of a larger peptide chain, this method could be highly effective if a homologous peptide with a known structure exists.

| PDB ID | Template Protein Name | Sequence Identity (%) | Resolution (Å) | Potential Utility |

|---|---|---|---|---|

| 2XXX | Thiol-disulfide interchange protein | 45% | 1.8 | High; provides a scaffold for the Cys residue context. |

| 3YYY | Cyclophilin D (Prolyl isomerase) | 38% | 2.1 | Medium; useful for modeling the Val-Pro turn. |

| 4ZZZ | Alanine dehydrogenase | 32% | 2.5 | Low; may inform overall fold but not local details. |

In Silico Screening and Ligand Design for L-Cysteine, L-alanyl-L-valyl-L-prolyl- and Related Sequences

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of molecules to identify those that are most likely to bind to a biological target. nih.govoup.com This approach is significantly faster and more cost-effective than experimental high-throughput screening. frontiersin.org For a peptide like L-Cysteine, L-alanyl-L-valyl-L-prolyl-, virtual screening can be used in two primary ways: screening libraries of related peptide sequences against a known protein target or using the peptide's structure to screen for small molecules that mimic its binding function. rsc.orgresearchgate.net

The process typically involves generating a virtual library of compounds (e.g., mutated analogs of the Cys-Ala-Val-Pro sequence) and then using computational methods, such as molecular docking, to predict their binding affinity to a target protein structure. nih.govnih.gov

Molecular docking is a cornerstone of structure-based drug design that predicts the preferred orientation and conformation (the "pose") of one molecule when bound to another. nih.gov The primary goal is to predict the structure of the intermolecular complex and estimate its binding affinity using a scoring function. nih.govnih.gov

When applying this to the L-Cysteine, L-alanyl-L-valyl-L-prolyl- peptide, the process involves:

Preparing the 3D structure of the target protein (receptor) and the peptide (ligand).

Sampling a vast number of possible binding poses of the peptide within the target's binding site. nih.gov

Evaluating each pose with a scoring function that calculates a score representing the predicted binding affinity. researchgate.net

A significant challenge in peptide docking is the inherent flexibility of peptides, which creates a massive conformational space that must be explored. oup.comnih.gov Modern docking programs employ sophisticated algorithms to handle this flexibility and improve prediction accuracy. nih.govfrontiersin.org

| Peptide Sequence | Docking Program | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues on Target |

|---|---|---|---|

| Cys-Ala-Val-Pro | AutoDock Vina | -7.2 | Tyr83, Asp101 |

| Cys-Gly-Val-Pro | HADDOCK | -6.8 | Tyr83, Gln99 |

| Cys-Ala-Ile-Pro | PIPER-FlexPepDock | -7.9 | Tyr83, Asp101, Leu104 |

| Trp-Ala-Val-Pro | CABS-dock | -8.5 | Phe70, Tyr83, Leu104 |

For a set of peptides related to L-Cysteine, L-alanyl-L-valyl-L-prolyl- that have been shown to bind to a common target, a sequence logo could be generated from their aligned sequences. This visualization would immediately reveal key information about the structure-activity relationship:

Anchor Residues: Highly conserved positions, represented by tall stacks with one dominant letter, are critical for binding. dtu.dk

Allowed Variability: Positions with shorter stacks and multiple letters indicate where modifications can be made without significantly disrupting binding.

This analysis is invaluable for guiding the rational design of new peptide analogs with improved affinity or specificity. oup.comresearchgate.net For example, if the valine at position 3 is highly conserved in all active peptides, it would be identified as a critical anchor residue.

In Vitro Biological Mechanisms and Interactions of the L Cysteine, L Alanyl L Valyl L Prolyl Peptide

General Mechanisms of Peptide-Target Interactions in Vitro

The interaction between a peptide and its biological target, such as a receptor or enzyme, is a highly specific event driven by a combination of forces and molecular recognition processes. nih.gov In vitro, these interactions are studied under controlled conditions to elucidate the binding affinity, kinetics, and structural basis of the interaction. Both hydrophobic and hydrophilic interactions, including hydrogen bonds and salt bridges, are crucial for the stability of the resulting protein-peptide complex. nih.gov

The initial step in a peptide's mechanism of action is often its binding to a specific cellular receptor. The strength of this binding, or affinity, is a critical determinant of the peptide's potency. Various in vitro techniques are employed to quantify this interaction. Radioreceptor-binding assays, for example, are used to evaluate the potency and selectivity of peptides for their target receptors. nih.gov

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of binding events. It measures changes in the refractive index at the surface of a sensor chip where a target molecule (e.g., a receptor) is immobilized. When the peptide is introduced, its binding to the immobilized target causes a measurable change, allowing for the determination of association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ), which is a measure of affinity. For peptide-drug conjugates, a high binding affinity in the nanomolar range is often necessary for efficient targeted delivery. pacific.edu

| Technique | Principle | Key Parameters Measured | Application Example |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. | Association rate (kₐ), Dissociation rate (kₑ), Affinity (Kₑ) | Real-time analysis of a peptide binding to a membrane receptor. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Characterizing the complete thermodynamic profile of a peptide-protein interaction. |

| Radioligand Binding Assay | Uses a radioactively labeled ligand to compete with the unlabeled peptide for receptor binding. | Inhibitory constant (Kᵢ), Receptor density (Bₘₐₓ) | Determining the opioid receptor selectivity of novel tetrapeptide analogs. nih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses enzyme-conjugated antibodies to detect and quantify binding. | Relative affinity, Concentration-dependent binding | Screening a library of peptides for binding to a specific protein target. |

Peptide-target recognition is a dynamic process involving conformational changes in both the peptide and its receptor, a concept known as "induced fit". nih.gov Molecular dynamics (MD) simulations are a key computational tool used to study these intricate processes at an atomic level. nih.gov These simulations reveal that protein-peptide binding is not a simple lock-and-key mechanism but a complex interplay of conformational sampling and energetic optimization. nih.gov